2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that combines elements of isoquinoline, furan, and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and quinazoline intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction could produce dihydroquinazoline analogs.
Scientific Research Applications
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new medications targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-furyl compounds: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Quinazoline derivatives: Compounds with a quinazoline core structure that exhibit different substituents, affecting their reactivity and applications.
Uniqueness
2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(2-furyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of isoquinoline, furan, and quinazoline moieties
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-7-(furan-2-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-19-11-16(20-6-3-9-26-20)10-18-17(19)12-22-21(23-18)24-8-7-14-4-1-2-5-15(14)13-24/h1-6,9,12,16H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTHVFBNISWLNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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